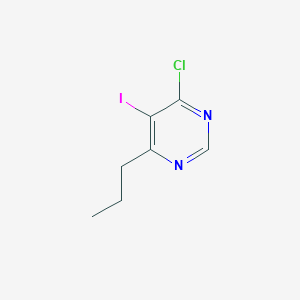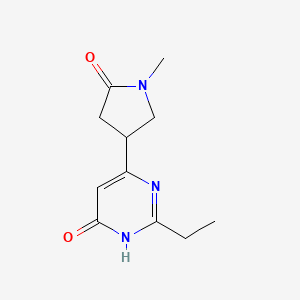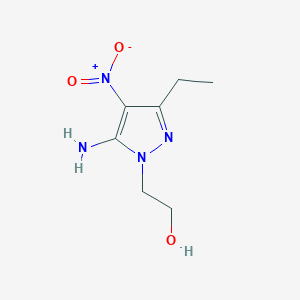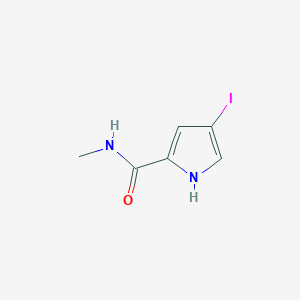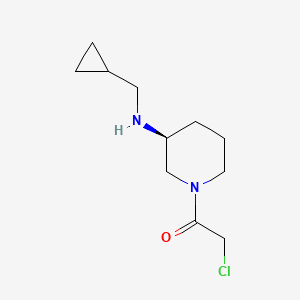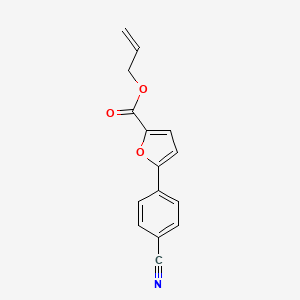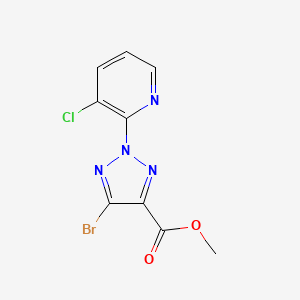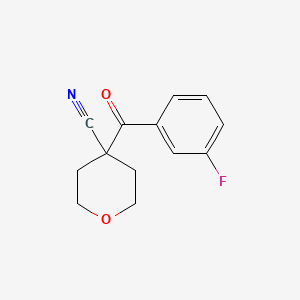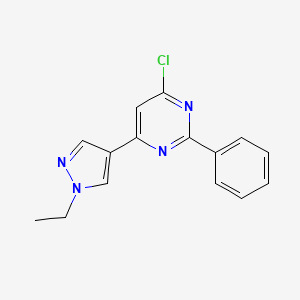
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, ethyl-pyrazolyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine core. The chloro and phenyl groups are introduced through subsequent substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output.
化学反応の分析
Types of Reactions
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups play a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, ethyl-pyrazolyl, and phenyl groups provides a unique scaffold for further functionalization and optimization in various applications.
特性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
4-chloro-6-(1-ethylpyrazol-4-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C15H13ClN4/c1-2-20-10-12(9-17-20)13-8-14(16)19-15(18-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
AIRKHAHIMVCOOP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



